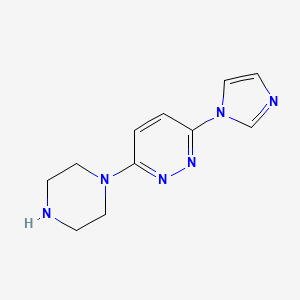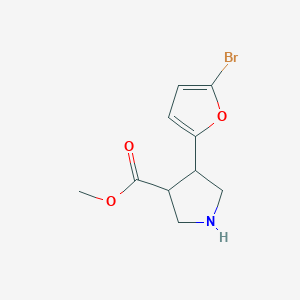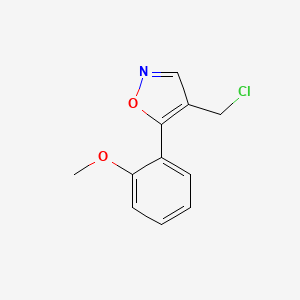
4-(クロロメチル)-5-(2-メトキシフェニル)イソキサゾール
概要
説明
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a 2-methoxyphenyl group attached to an isoxazole ring
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has focused on its potential use as a therapeutic agent, with studies examining its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用機序
Target of Action
Compounds with similar structures, such as 2-methoxyphenyl isocyanate, have been shown to interact with organic amines .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through carbamate bond mediated cappings . This interaction results in the formation of a chemically stable urea linkage, which can be employed for protection/deprotection of amino groups .
Biochemical Pathways
Based on the mode of action, it can be speculated that it may influence pathways involving organic amines and their protection/deprotection .
Result of Action
Based on the mode of action, it can be inferred that it may result in the protection/deprotection of amino groups .
Action Environment
It is known that the urea linkage formed by similar compounds is stable under acidic, alkaline, and aqueous conditions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole typically involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the desired isoxazole derivative.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazoles or derivatives.
類似化合物との比較
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole is unique in its structure and properties, distinguishing it from other similar compounds. Some similar compounds include:
4-(Chloromethyl)benzoic acid: This compound shares the chloromethyl group but has a different aromatic ring and functional group.
4-(Chloromethyl)benzoyl chloride: Another related compound with a chloromethyl group, but with a benzoyl chloride moiety.
Benzene, 1-chloro-4-(chloromethyl)-: This compound features a chloromethyl group on a benzene ring, differing in the presence of the isoxazole ring.
These compounds, while similar in some aspects, have distinct chemical and biological properties that set them apart from 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole.
特性
IUPAC Name |
4-(chloromethyl)-5-(2-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-5-3-2-4-9(10)11-8(6-12)7-13-15-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHINOLHVBRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


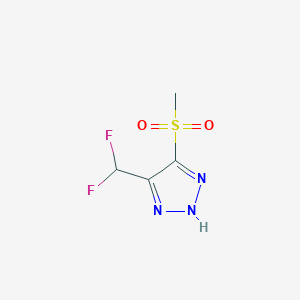
![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)


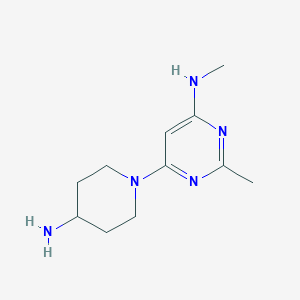
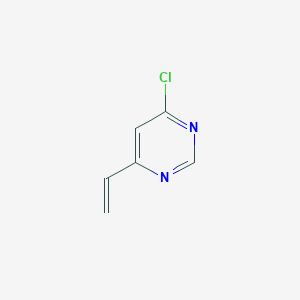
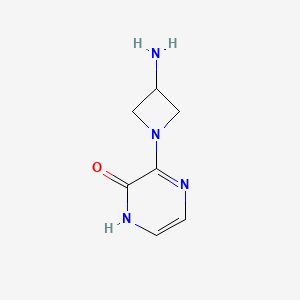
![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
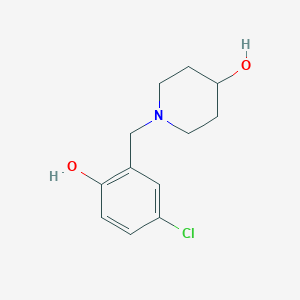
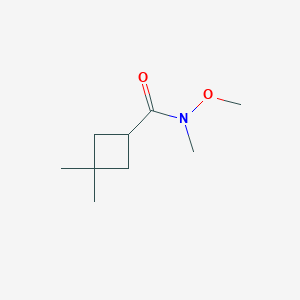
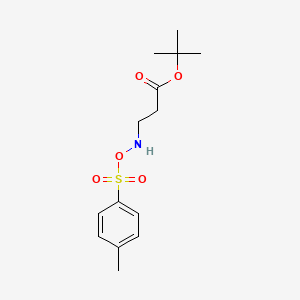
![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)
